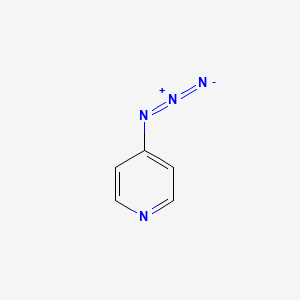

4-Azidopyridin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Azidopyridine and its derivatives involves various strategies aimed at incorporating the azido group into the pyridine ring. For instance, the synthesis of 4′-Azido-2,2′:6′,2″-terpyridines and their complexes with metals like iron(II) and ruthenium(II) demonstrates the versatility of azidopyridines in forming complex structures (Fallahpour, 1999). Additionally, metal(II) pseudohalide complexes with 4-azidopyridine as a co-ligand have been synthesized and characterized, showcasing the compound's ability to form diverse coordination compounds (Mautner et al., 2015).

Molecular Structure Analysis

The molecular structure of azidopyridines has been a subject of investigation to understand their potential reactivity and applications. X-ray crystallography has provided insights into the structure, such as in the case of synthesized 4-azidopyridine complexes, where the spatial arrangement around metal centers was elucidated (Goher & Mak, 1984).

Chemical Reactions and Properties

4-Azidopyridine participates in a variety of chemical reactions, highlighting its reactivity and functional group compatibility. For example, azidopyridine has been used in the synthesis of zinc(II) complexes, where its reactivity with pseudohalides and nitrite was explored (Mautner et al., 2015). Such studies demonstrate the compound's versatility in forming complex structures and its potential in materials science.

Physical Properties Analysis

The physical properties of 4-azidopyridine, such as its crystal structure and stability, are crucial for its application in various fields. Investigations into its structural properties have revealed details about its crystalline form and interactions, providing a basis for its use in synthesis and material science applications (Qian & Huang, 2010).

Chemical Properties Analysis

The chemical properties of 4-azidopyridine, including its reactivity and the nature of its interactions with other molecules, have been extensively studied. Its role as a ligand in metal complexes and its participation in the formation of coordination polymers highlight its chemical versatility and potential for creating novel materials (Li et al., 2001).

Wissenschaftliche Forschungsanwendungen

Koordinationschemie: Hexakoordinierte Siliziumkomplexe

4-Azidopyridin wird bei der Synthese von hexakoordinierten Siliziumkomplexen verwendet, wie z. B. SiCl4(this compound)2. Dieser Komplex zeigt ein interessantes Verhalten beim Auflösen und Abkühlen und bildet zwei verschiedene kristalline Modifikationen mit unterschiedlichen Trans-Konformeren . Die Untersuchung dieser Konformere liefert wertvolle Erkenntnisse in die Koordinationschemie und den Einfluss der Komplexierung auf Click-Reaktionen mit anderen Verbindungen wie Phenylacetylen.

Organische Synthese: Click-Chemie

In der organischen Synthese spielt this compound eine entscheidende Rolle bei Click-Chemiereaktionen. Es ist an (3+2)-Cycloadditionsreaktionen beteiligt und liefert eine Mischung aus Triazolprodukten. Diese Reaktionen sind bedeutsam für die Konstruktion komplexer Moleküle mit potenziellen Anwendungen in der Pharmakologie und Materialwissenschaft .

NMR-Spektroskopie: Strukturaufklärung

Die Verbindung ist auch wichtig in der NMR-Spektroskopie, um das Vorhandensein spezifischer Strukturen in Lösungen zu bestätigen. Beispielsweise wird das 29Si-NMR-Signal, das für das tetrakoordinierte Si-Atom von SiCl4 charakteristisch ist, durch das Vorhandensein von this compound bestätigt . Diese Anwendung ist entscheidend für die Strukturaufklärung chemischer Spezies in verschiedenen Zuständen.

Materialwissenschaft: Homokupplungsreaktionen

This compound-Analoga werden zur Katalyse von Homokupplungsreaktionen zur Herstellung von 1,3-Diinen verwendet, die technologisch relevante Anwendungen in der Materialwissenschaft haben. Diese Reaktionen werden unter milden Bedingungen durchgeführt und unterstreichen die Nützlichkeit von 4-Azidopyridinderivaten bei der Synthese neuer Materialien .

Ligandenchemie: Einfluss auf Reaktionswege

Das Gleichgewicht von this compound mit seinem Tetrazol-Isomer kann genutzt werden, um Reaktionswege zu beeinflussen. Diese Eigenschaft ist besonders nützlich in Reaktionen, bei denen das Vorhandensein eines Liganden das Ergebnis verändern kann, wie z. B. in der Glaser-Hay-Reaktion .

Berechnungschemie: Energetische und Stabilitätsanalysen

This compound-Komplexe sind Gegenstand von Berechnungsanalysen, um energetische Unterschiede und Stabilität zu untersuchen. Solche Studien sind unerlässlich, um die grundlegenden Eigenschaften chemischer Verbindungen zu verstehen und ihr Verhalten in verschiedenen Umgebungen vorherzusagen .

Kristallographie: Kinetische Steuerung der Kristallisation

Das Kristallisationsverhalten von this compound-Komplexen, das durch kinetische Kontrolle beeinflusst wird, ist ein interessantes Gebiet in der Kristallographie. Die Fähigkeit, durch Manipulation der Abkühlungsraten verschiedene kristalline Formen zu erhalten, liefert wertvolle Erkenntnisse für die Gestaltung von Kristallisationsprozessen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Azidopyridine, also known as 4-Aminopyridine (4-AP), primarily targets voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

4-Azidopyridine acts as a potassium channel blocker . It binds to the open state of the potassium channels, inhibiting their function . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The overall effect is an enhancement of neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 4-Azidopyridine is the neuronal signaling pathway . By blocking potassium channels, 4-Azidopyridine prolongs action potentials, leading to an increased release of neurotransmitters. This enhances the signaling between neurons, which can have various downstream effects depending on the specific neurotransmitters and neurons involved .

Pharmacokinetics

4-Azidopyridine is rapidly and completely absorbed from the gastrointestinal tract, with a bioavailability of 96% . The half-life of 4-Azidopyridine is relatively short, approximately 3-4 hours .

Result of Action

The primary result of 4-Azidopyridine’s action is the enhancement of neuronal signaling . This can lead to improvements in various neurological functions, depending on the specific neurons and neurotransmitters involved . For example, 4-Azidopyridine has been used to manage some of the symptoms of multiple sclerosis, including improving walking ability .

Action Environment

The action of 4-Azidopyridine can be influenced by various environmental factors. For example, the drug’s absorption and efficacy can be affected by the pH of the gastrointestinal tract. Additionally, the drug’s stability and efficacy can be influenced by temperature

Eigenschaften

IUPAC Name |

4-azidopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSJKRDTLONZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462536 | |

| Record name | 4-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39910-67-3 | |

| Record name | 4-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)

![(5S,6S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol](/img/structure/B1251066.png)

![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)

![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)

![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)

![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)

![2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)